molecular formula C20H28N10O20P4 B12396839 pppApG

pppApG

Cat. No.: B12396839
M. Wt: 852.4 g/mol
InChI Key: DTYOICBSSHTIFB-INFSMZHSSA-N
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Chemical Reactions Analysis

Types of Reactions

5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:

    Phosphorylation: The addition of phosphate groups to the molecule.

    Hydrolysis: The cleavage of chemical bonds by the addition of water.

    Cyclization: The formation of cyclic structures from linear molecules.

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Major Products

The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .

Scientific Research Applications

5’-Triphosphoadenylyl-(3’→5’)-guanosine has several scientific research applications:

Biological Activity

pppApG, or 5'-triphosphate-adenosine-adenosine, is a significant compound in the context of RNA synthesis, particularly in the replication mechanisms of RNA viruses such as influenza. Understanding its biological activity is crucial for elucidating viral replication processes and developing antiviral strategies.

Role in Viral RNA Synthesis

This compound serves as a critical intermediate in the synthesis of both viral RNA (vRNA) and complementary RNA (cRNA) during influenza virus replication. The influenza virus employs its RNA-dependent RNA polymerase (RdRp) to initiate transcription and replication, with this compound being synthesized as a product of this process. Studies have shown that the initiation of cRNA synthesis occurs internally at positions 4 and 5 of the cRNA template, leading to the production of this compound, which is then realigned to the terminal residues of the template for further elongation .

The synthesis of this compound involves complex interactions within the viral polymerase complex. The polymerase undergoes conformational changes that facilitate the binding and positioning of the cRNA template, allowing for efficient synthesis. Specifically, mutations in the polymerase can significantly impact its ability to synthesize this compound, highlighting its role in the enzymatic activity necessary for viral replication .

Experimental Findings

Several studies have investigated the biological activity and synthesis pathways involving this compound:

  • Synthesis Pathways : Research indicates that influenza virus polymerase can initiate this compound synthesis both internally on cRNA templates and terminally on vRNA templates. This dual mechanism underscores the versatility and adaptability of viral replication strategies .
  • Polymerase Mutations : Experiments utilizing mutant polymerases have demonstrated that specific structural components, such as the PA 51-72 loop, are essential for efficient this compound synthesis. Polymerases lacking this loop show significantly reduced activity, emphasizing its importance in stabilizing the replicative conformation necessary for RNA synthesis .

Data Tables

StudyKey FindingsMethodology
Identified internal initiation sites for this compound synthesis on cRNA templatesIn vitro assays with mutagenesis screening
Demonstrated dual initiation mechanisms for cRNA and vRNAPrimer extension assays
Highlighted role of PA 51-72 loop in polymerase activityMutant polymerase assays

Case Studies

  • Influenza Virus Replication : A study focusing on influenza virus polymerase revealed that mutations affecting the PA 51-72 loop led to significantly decreased this compound synthesis, suggesting that structural integrity is vital for effective viral replication .
  • Comparative Analysis : Research comparing wild-type and mutant polymerases indicated that while both could synthesize RNA, only those with intact structural features could efficiently produce this compound, thus impacting overall viral load during infection .

Properties

Molecular Formula

C20H28N10O20P4

Molecular Weight

852.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1

InChI Key

DTYOICBSSHTIFB-INFSMZHSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N

Origin of Product

United States

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